molecular formula C9H8F3NO2 B2540407 Ethyl 2-amino-3,4,6-trifluorobenzoate CAS No. 1343057-71-5

Ethyl 2-amino-3,4,6-trifluorobenzoate

Cat. No.: B2540407
CAS No.: 1343057-71-5
M. Wt: 219.163
InChI Key: LFLKMTQCGQHAPO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,4,6-trifluorobenzoate is a fluorinated aromatic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and an ethyl ester group. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,4,6-trifluorobenzoate typically involves the esterification of 2-amino-3,4,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4,6-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-3,4,6-trifluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with cellular components .

Comparison with Similar Compounds

Ethyl 2-amino-3,4,6-trifluorobenzoate can be compared with other fluorinated benzoates, such as:

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-amino-3,4,6-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLKMTQCGQHAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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